![molecular formula C6H12N2OS2 B14487135 N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide CAS No. 65243-06-3](/img/structure/B14487135.png)
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide: is a complex organic compound with a unique structure that includes both amide and thioamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide typically involves the reaction of N,N-dimethylglycine with a methylsulfanyl carbonothioyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The thioamide group can form strong interactions with metal ions or active sites of enzymes, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylglycine: A simpler analog without the thioamide group.
N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]acetamide: A related compound with a similar structure but different functional groups.
Uniqueness: N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide is unique due to the presence of both amide and thioamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65243-06-3 |
|---|---|
Molekularformel |
C6H12N2OS2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
methyl N-[2-(dimethylamino)-2-oxoethyl]carbamodithioate |
InChI |
InChI=1S/C6H12N2OS2/c1-8(2)5(9)4-7-6(10)11-3/h4H2,1-3H3,(H,7,10) |
InChI-Schlüssel |
JCGAMFSIZHFURG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CNC(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


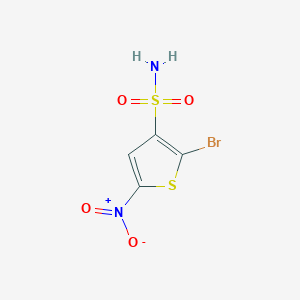
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)


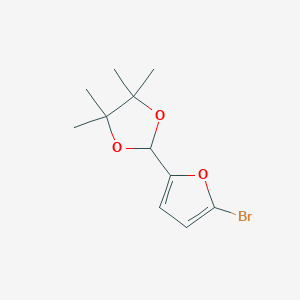

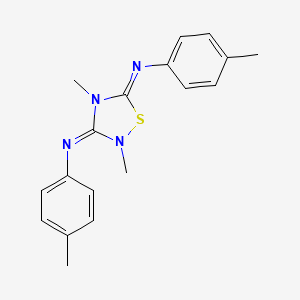

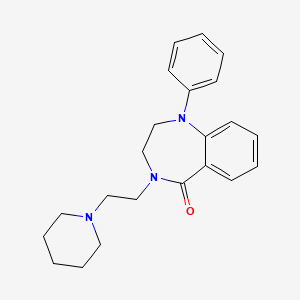

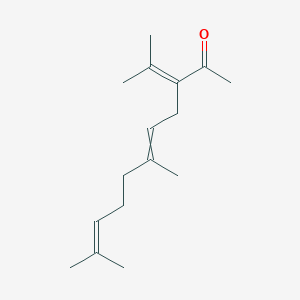
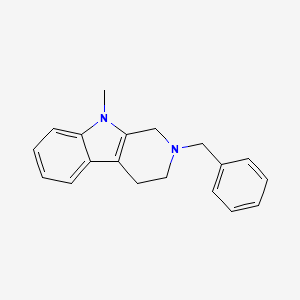
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
